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molecular formula C11H12O2 B8116983 7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol

7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol

Cat. No. B8116983
M. Wt: 176.21 g/mol
InChI Key: LLYNXXLRUNWGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346790B2

Procedure details

To a solution of 4-(methoxymethoxy)-7-methyl-spiro[2H-benzofuran-3,1′-cyclopropane] (Intermediate 155, 38 mg, 0.17 mmol) in ethanol (5 ml), HCl 6N in water (0.1 mL, 0.6 mmol) was added and the reaction mixture was stirred for 4 days at room temperature. Combined solvents were removed under reduced pressure and the residue was purified by flash chromatography (Biotage system) on silica gel using a 10 g SNAP column and cyclohexane to cyclohexane/ethyl acetate 7:3 as eluents affording the title compound (24 mg) as a light orange solid.
Name
4-(methoxymethoxy)-7-methyl-spiro[2H-benzofuran-3,1′-cyclopropane]
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Intermediate 155
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[C:10]2[C:11]3([CH2:14][O:15][C:9]=2[C:8]([CH3:16])=[CH:7][CH:6]=1)[CH2:13][CH2:12]3.O>C(O)C.Cl>[CH3:16][C:8]1[CH:7]=[CH:6][C:5]([OH:4])=[C:10]2[C:11]3([CH2:13][CH2:12]3)[CH2:14][O:15][C:9]=12

Inputs

Step One
Name
4-(methoxymethoxy)-7-methyl-spiro[2H-benzofuran-3,1′-cyclopropane]
Quantity
38 mg
Type
reactant
Smiles
COCOC1=CC=C(C2=C1C1(CC1)CO2)C
Name
Intermediate 155
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC1=CC=C(C2=C1C1(CC1)CO2)C
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Combined solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Biotage system) on silica gel using a 10 g SNAP column and cyclohexane to cyclohexane/ethyl acetate 7:3 as eluents

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
CC=1C=CC(=C2C1OCC21CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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